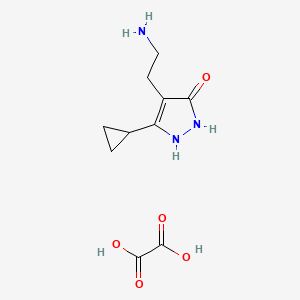

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate

Descripción

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate is a pyrazolone derivative characterized by a cyclopropyl substituent at the 5-position and a 2-aminoethyl group at the 4-position, with the oxalate salt enhancing its stability and solubility. Pyrazolones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydropyrazol-3-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.C2H2O4/c9-4-3-6-7(5-1-2-5)10-11-8(6)12;3-1(4)2(5)6/h5H,1-4,9H2,(H2,10,11,12);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOZYDUQGFTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate typically involves multiple steps:

Formation of the Pyrazolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolone ring. This can be achieved through the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Aminoethyl Group: The aminoethyl group is typically introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an aminoethyl moiety.

Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry: The compound’s unique chemical properties may find applications in material science, such as the development of new polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate and analogous pyrazolone derivatives:

Key Observations:

Substituent Effects on Reactivity: The cyclopropyl group in the target compound introduces steric and electronic effects distinct from ethyl or methyl groups. Cyclopropyl’s ring strain may enhance reactivity in certain chemical transformations . The 2-aminoethyl group (vs.

Salt Formation: The oxalate salt of the target compound likely improves aqueous solubility compared to non-salt forms (e.g., free base of 4-(2-aminoethyl)-5-ethyl analog) .

Structural Diversity: The phenyl substituent in 4-(3-aminopropyl)-5-phenyl analog increases hydrophobicity, which may affect membrane permeability in biological systems .

Actividad Biológica

4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazolone core, which is known for its diverse pharmacological properties. The presence of an aminoethyl group and a cyclopropyl substituent enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.24 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that pyrazolone derivatives can possess antimicrobial properties. The specific interactions of this compound with bacterial enzymes or cell membranes could be explored to understand its efficacy against various pathogens.

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Anticancer Potential : Preliminary data suggest that the compound may interact with specific cellular pathways involved in cancer proliferation. Its structural similarity to other known anticancer agents warrants further investigation into its potential as a therapeutic agent.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with specific receptors that regulate cellular functions.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dopamine | Dopamine | Neurotransmitter with an aminoethyl group |

| Phenylhydrazine | Phenylhydrazine | Key intermediate in various organic reactions |

| Pyrazolone | Pyrazolone | Core structure shared by many biologically active compounds |

Case Studies

Several case studies have investigated the biological activity of pyrazolone derivatives, including:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity : In vitro studies revealed that certain pyrazolone derivatives inhibited COX enzymes, leading to reduced prostaglandin synthesis and inflammation.

- Anticancer Studies : Research involving cell line assays indicated that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.